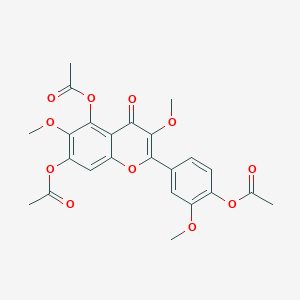

Jaceidin triacetate

Beschreibung

BenchChem offers high-quality Jaceidin triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jaceidin triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHDHYGZDLRGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of Jaceidin Triacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing in-depth data on the biological activity of Jaceidin triacetate is currently limited. This document summarizes the available data and, for contextual purposes, draws potential parallels with the closely related and more extensively studied flavonoid, Jaceosidin. The experimental protocols and signaling pathway diagrams presented herein are illustrative examples based on common methodologies for evaluating similar compounds and should be adapted and validated for specific research applications.

Introduction

Jaceidin triacetate is a flavonoid derivative, specifically an acetylated form of jaceidin. Flavonoids are a large class of polyphenolic natural products known for a wide range of biological activities. Acetylation is a common chemical modification used to alter the physicochemical properties of natural compounds, which can influence their bioavailability, cell permeability, and biological activity. While research on Jaceidin triacetate is in its nascent stages, its chemical structure suggests potential for interesting pharmacological effects.

Quantitative Biological Activity Data

To date, the primary reported biological activity of Jaceidin triacetate is its inhibitory effect on the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19. This suggests a potential antiviral application for the compound.

Table 1: Quantitative Inhibitory Activity of Jaceidin Triacetate

| Target | Assay | IC50 Value | Reference |

| SARS-CoV-2 Mpro | Viral Replication Assay (Vero-E6 cells) | 11.9 μM | [1] |

For context, the biological activities of the parent compound, Jaceosidin, have been more thoroughly investigated.

Table 2: Reported Biological Activities of Jaceosidin (for contextual reference)

| Biological Activity | Cell Line/Model | Assay | IC50 Value/Effect | Reference |

| Anticancer | HSC-3 (Oral Squamous Carcinoma) | Proliferation Assay | 82.1 μM | [2][3] |

| Anticancer | Ca9.22 (Oral Squamous Carcinoma) | Proliferation Assay | 97.5 μM | [2][3] |

| Anti-inflammatory | Microglia | Nitric Oxide (NO) Production Assay | 27 ± 0.4 μM | [4][5] |

| Antioxidant | LDL Oxidation | TBARS Assay | 10.2 μM | [6] |

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways modulated by Jaceidin triacetate have not been elucidated, the known mechanisms of its parent compound, Jaceosidin, offer a logical starting point for investigation. Jaceosidin has been reported to exert its anticancer and anti-inflammatory effects through the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. It is plausible that Jaceidin triacetate may share or have similar effects on these pathways.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a potential signaling pathway that could be investigated for Jaceidin triacetate, based on the known activity of Jaceosidin to induce apoptosis via inhibition of the Akt pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural flavone jaceosidin is a neuroinflammation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Jaceidin Triacetate: A Flavonoid Derivative with Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin triacetate is a flavonoid derivative synthesized from the naturally occurring flavonoid, Jaceidin. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Jaceidin itself has demonstrated significant potential in preclinical cancer research. The acetylation of Jaceidin to form Jaceidin triacetate is a common medicinal chemistry strategy to enhance the bioavailability and stability of the parent compound, potentially leading to improved therapeutic efficacy. This technical guide provides a comprehensive overview of the biological activities of Jaceidin, the parent compound of Jaceidin triacetate, with the understanding that the triacetate derivative is expected to exhibit a similar, if not enhanced, pharmacological profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways implicated in its anticancer effects.

Core Concepts: Anticancer Activity of Jaceidin

Jaceidin exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These effects are mediated by the modulation of several key signaling pathways that are often dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Jaceidin, demonstrating its efficacy in different cancer cell lines.

Table 1: Cytotoxicity of Jaceidin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | [1][2] |

| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | [1] |

| MCF-7 | Breast Cancer | Not specified, dose-dependent apoptosis observed at 10, 20, and 40 µM | [3] |

| AGS | Gastric Cancer | Not specified, effective killing observed | [4] |

Table 2: Jaceidin-Induced Apoptosis

| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells | Method | Reference |

| MCF10A-ras | 100 | 48.72% (hypodiploid) | Flow Cytometry | [5] |

| MCF-7 | 40 | 40% (late apoptosis) | Flow Cytometry | [3] |

| MCF-7 | 40 | 17% (early apoptosis) | Flow Cytometry | [3] |

Signaling Pathways and Mechanisms of Action

Jaceidin's anticancer activity is attributed to its ability to modulate multiple intracellular signaling pathways. A key mechanism is the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling cascades leading to apoptosis and cell cycle arrest.

Reactive Oxygen Species (ROS) Mediated Signaling

In gastric cancer cells, Jaceidin has been shown to induce the accumulation of ROS. This increase in ROS leads to the modulation of several downstream pathways, including the MAPK/STAT3/NF-κB and PI3K/Akt signaling cascades, ultimately resulting in apoptosis, cell cycle arrest, and inhibition of cell migration.[4][6]

Caption: Jaceidin-induced ROS-mediated signaling pathways in AGS gastric cancer cells.

G2/M Cell Cycle Arrest

In addition to G0/G1 arrest, Jaceidin has also been shown to induce G2/M phase cell cycle arrest in human endometrial and glioblastoma cancer cells.[7][8] This is achieved through the activation of the ATM-Chk1/2 signaling pathway, which leads to the inactivation of the Cdc25C-Cdc2 complex, a key regulator of the G2/M transition.

Caption: Jaceidin-induced G2/M cell cycle arrest via the ATM-Chk1/2 pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the studies of Jaceidin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Jaceidin or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Jaceidin or a vehicle control for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with Jaceidin, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Cells are incubated in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Cells are treated with Jaceidin, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

The available data on Jaceidin strongly suggest that it is a promising anticancer agent with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. As a derivative, Jaceidin triacetate is poised to build upon this potential, likely offering improved pharmacokinetic properties.

For drug development professionals, Jaceidin triacetate represents a compelling lead compound. Future research should focus on:

-

Direct evaluation of Jaceidin triacetate: Conducting in vitro and in vivo studies to confirm its anticancer activity and elucidate any differences in potency and mechanism compared to Jaceidin.

-

Pharmacokinetic and toxicological studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of Jaceidin triacetate.

-

Combination therapies: Investigating the synergistic effects of Jaceidin triacetate with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of Jaceidin triacetate in the field of oncology.

References

- 1. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic effect of jaceosidin on MCF-7 human breast cancer cells through modulation of ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jaceosidin induces apoptosis in ras-transformed human breast epithelial cells through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jaceosidin induces apoptosis and inhibits migration in AGS gastric cancer cells by regulating ROS-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Jaceidin Triacetate: A Technical Guide for Researchers

Abstract

Jaceidin triacetate, a flavonoid derivative, has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of Jaceidin triacetate, including its chemical properties, and outlines detailed experimental protocols for its investigation. Furthermore, this document explores the potential signaling pathways Jaceidin triacetate may modulate, drawing parallels from the closely related and more extensively studied compound, Jaceosidin. This guide is intended for researchers, scientists, and drug development professionals investigating the biological activities of novel flavonoid compounds.

Chemical and Physical Properties

Jaceidin triacetate is a natural compound that can be isolated from various plant sources.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14397-69-4 | [1][2] |

| Molecular Formula | C₂₄H₂₂O₁₁ | [1] |

| Molecular Weight | 486.42 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | 2-8 °C, protected from air and light | [1] |

Biological Activity and Potential Applications

Jaceidin triacetate is recognized for its antioxidative properties and is being investigated for its potential as an anticancer agent.[1] Preliminary studies suggest that its mode of action may involve the disruption of cellular processes in malignant cells, leading to the induction of apoptosis and cell cycle arrest.[1] The compound is considered a promising lead for the development of novel cancer therapeutics.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological effects of Jaceidin triacetate on cancer cells.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Jaceidin triacetate

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare a series of dilutions of Jaceidin triacetate in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Jaceidin triacetate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Jaceidin triacetate

-

Cancer cell lines

-

Complete cell culture medium

-

PBS, pH 7.4

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of Jaceidin triacetate for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of Signaling Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Jaceidin triacetate-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, caspases, Bcl-2 family proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Potential Signaling Pathways

While specific signaling pathways for Jaceidin triacetate are still under investigation, the activities of the closely related flavone, Jaceosidin, provide valuable insights into potential mechanisms of action. Research on Jaceosidin has implicated several key signaling pathways in its anticancer effects.[3][4]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[5] Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[5] It is plausible that Jaceidin triacetate may exert its effects by modulating key proteins within this cascade.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Jaceidin triacetate.

MAPK/STAT3/NF-κB Pathway

The MAPK, STAT3, and NF-κB signaling pathways are interconnected and play critical roles in inflammation, cell proliferation, and survival.[3] Jaceosidin has been shown to induce apoptosis in gastric cancer cells by modulating the MAPK/STAT3/NF-κB signaling pathway.[3] This suggests a potential avenue of investigation for Jaceidin triacetate.

Caption: Hypothetical modulation of the MAPK/STAT3/NF-κB pathway by Jaceidin triacetate.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for many anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[6] Given that Jaceidin triacetate is suggested to induce apoptosis, investigating its effects on key apoptotic proteins is crucial.

Caption: Proposed involvement of Jaceidin triacetate in the intrinsic apoptosis pathway.

Conclusion

Jaceidin triacetate represents a promising natural compound for further investigation in the field of drug discovery, particularly for cancer therapy. This guide provides foundational information and detailed experimental protocols to facilitate research into its biological activities and mechanisms of action. The exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPK/STAT3/NF-κB, will be critical in elucidating its therapeutic potential.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Application of Polyphenols and Flavonoids in Oncological Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Jaceidin Triacetate: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Disclaimer: This document provides a technical overview of the potential mechanisms of Jaceidin triacetate in inducing apoptosis and cell cycle arrest. Due to limited direct research on Jaceidin triacetate, this guide leverages data from studies on the closely related flavonoid, Jaceosidin. The findings presented herein for Jaceosidin are intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of Jaceidin triacetate.

Introduction

Jaceidin triacetate is a flavonoid derivative that holds promise in oncology research for its potential to disrupt cellular processes in malignant cells, leading to apoptosis or cell cycle arrest.[1] Flavonoids, a class of natural compounds, are known for their diverse biological activities, and their acylated derivatives are being investigated for enhanced bioavailability and efficacy. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways associated with the biological activities of the closely related compound, Jaceosidin, to provide a comprehensive resource for the scientific community.

Quantitative Data on Jaceosidin-Induced Cytotoxicity and Cell Cycle Arrest

The cytotoxic effects of Jaceosidin have been evaluated across various cancer cell lines, with its efficacy quantified by the half-maximal inhibitory concentration (IC50). Furthermore, its impact on cell cycle progression has been determined by analyzing the distribution of cells in different phases of the cell cycle.

Table 1: IC50 Values of Jaceosidin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | [2] |

| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | [2] |

| CAOV-3 | Ovarian Cancer | <40 | [3] |

| MCF10A-ras | Breast Cancer | ~50 (estimated) |

Table 2: Effect of Jaceosidin on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Hec1A | Jaceosidin | - | - | Increased | [1] |

| AGS | Jaceosidin (39 µM) | Increased | - | - | |

| T98G | Jaceosidin (10-50 µM) | - | - | Decreased Cyclin D1, Cdk4/6 | |

| HSC-3 | Jaceosidin (100 µM) | 23.8 (Sub-G1) | - | - | [2] |

| Ca9.22 | Jaceosidin (100 µM) | 45.6 (Sub-G1) | - | - | [2] |

Note: "-" indicates data not specified in the cited reference.

Table 3: Jaceosidin-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Treatment | % of Apoptotic Cells | Method | Reference |

| HSC-3 | Jaceosidin (25 µM, 48h) | Significantly Increased | Annexin V/PI Staining | [2] |

| Ca9.22 | Jaceosidin (25 µM, 48h) | Significantly Increased | Annexin V/PI Staining | [2] |

| MCF10A-ras | Jaceosidin (100 µM) | 48.72 | Flow Cytometry (Hypodiploid cells) | |

| CAOV-3 | Jaceosidin | Dose-dependent increase | Annexin V/PI Staining | [3] |

Signaling Pathways

Jaceosidin appears to exert its anticancer effects through the modulation of several key signaling pathways that regulate apoptosis and cell cycle progression.

Apoptosis Signaling Pathway

Jaceosidin predominantly induces apoptosis through the intrinsic or mitochondrial pathway. This is characterized by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins, such as PARP, and resulting in apoptotic cell death.[2][3]

Jaceosidin-induced intrinsic apoptosis pathway.

Cell Cycle Arrest Signaling Pathway

Jaceosidin has been shown to induce cell cycle arrest at different phases in various cancer cell types. In gastric cancer cells, it promotes G0/G1 arrest by upregulating p21 and p27 and downregulating cyclins D1 and E, and CDKs 2, 4, and 6, which is linked to the inhibition of the AKT signaling pathway. In endometrial cancer cells, Jaceosidin induces G2/M arrest by modulating the ERK/ATM/Chk1/2 pathway, leading to the inactivation of the Cdc2-cyclin B1 complex.[1]

Jaceosidin-induced cell cycle arrest pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of compounds like Jaceidin triacetate on apoptosis and cell cycle.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Jaceidin triacetate (or Jaceosidin) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of Jaceidin triacetate and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add a solubilizing solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Jaceidin triacetate (or Jaceosidin)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Jaceidin triacetate for the specified duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell lines

-

Jaceidin triacetate (or Jaceosidin)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with Jaceidin triacetate as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cell pellets with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

General experimental workflow for studying Jaceidin triacetate.

Conclusion

The data derived from studies on Jaceosidin strongly suggest that Jaceidin triacetate is a promising candidate for further investigation as an anticancer agent. Its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, as detailed in this guide, provides a solid foundation for future research. The experimental protocols and pathway visualizations included herein are intended to facilitate the design and execution of studies aimed at elucidating the precise mechanisms of action of Jaceidin triacetate and evaluating its therapeutic potential. Further research is warranted to confirm these effects with Jaceidin triacetate directly and to explore its efficacy in preclinical and clinical settings.

References

- 1. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotech.illinois.edu [biotech.illinois.edu]

Methodological & Application

Application Notes and Protocols for Jaceidin Triacetate in a Fluorescence-Based Mpro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Jaceidin triacetate, a natural flavonoid, has been identified as a reversible inhibitor of SARS-CoV-2 Mpro.[1] Fluorescence-based assays provide a sensitive and high-throughput method for screening and characterizing Mpro inhibitors. This document provides detailed application notes and protocols for utilizing Jaceidin triacetate in a fluorescence resonance energy transfer (FRET)-based Mpro assay.

Principle of the FRET-Based Mpro Assay

The FRET-based assay for Mpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the Mpro activity. Inhibitors of Mpro will slow down or prevent the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Mpro activity and the workflow for the inhibition assay.

Caption: Mpro's role in viral replication.

Caption: Experimental workflow for the Mpro FRET assay.

Quantitative Data Summary

The inhibitory activity of Jaceidin triacetate against SARS-CoV-2 Mpro has been determined using a fluorescence-based assay.

| Compound | Target | Assay Type | IC50 (µM) | Inhibition Type |

| Jaceidin triacetate | SARS-CoV-2 Mpro | Fluorescence-based | 11.9[2] | Reversible[1] |

Experimental Protocols

Materials and Reagents

-

SARS-CoV-2 Mpro: Recombinant, purified enzyme.

-

FRET Substrate: A commonly used substrate is DABCYL-KTSAVLQ↓SGFRKME-EDANS. Other suitable substrates with a fluorophore and quencher pair can also be used.

-

Jaceidin triacetate: Solubilized in Dimethyl Sulfoxide (DMSO).

-

Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Positive Control: A known Mpro inhibitor (e.g., GC376).

-

Negative Control: DMSO (at the same final concentration as in the Jaceidin triacetate wells).

-

96-well or 384-well black plates: Low-binding, suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen FRET substrate (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL pair).

Protocol for Mpro Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of Jaceidin triacetate in 100% DMSO.

-

Prepare serial dilutions of Jaceidin triacetate in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare working solutions of SARS-CoV-2 Mpro and the FRET substrate in assay buffer. The optimal concentrations should be determined empirically, but a starting point could be 20-50 nM for Mpro and 10-20 µM for the substrate.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of the assay buffer to all wells.

-

Add 1 µL of the serially diluted Jaceidin triacetate solutions to the sample wells.

-

Add 1 µL of DMSO to the negative control wells.

-

Add 1 µL of the positive control inhibitor to the positive control wells.

-

Add 25 µL of the Mpro working solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 25 µL of assay buffer.

-

Mix gently by tapping the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the FRET substrate working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 60 seconds.

-

Set the excitation and emission wavelengths according to the specifications of the FRET substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the data by subtracting the background fluorescence (from "no enzyme" controls).

-

Calculate the percentage of inhibition for each concentration of Jaceidin triacetate using the following formula: % Inhibition = [1 - (Velocity of sample / Velocity of negative control)] x 100

-

Plot the percentage of inhibition against the logarithm of the Jaceidin triacetate concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for utilizing Jaceidin triacetate in a fluorescence-based Mpro assay. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of antiviral therapeutics targeting SARS-CoV-2 Mpro. Adherence to the detailed methodologies will enable the generation of robust and reproducible data for the characterization of Mpro inhibitors.

References

Application Notes: Flavonoid Screening in Vero-E6 Based SARS-CoV-2 Replication Assays

For: Researchers, scientists, and drug development professionals.

Introduction

The Vero-E6 cell line, derived from the kidney of an African green monkey, is highly susceptible to SARS-CoV-2 infection due to its expression of the ACE2 receptor and lack of interferon production. This makes it a standard and reliable in vitro model for studying the viral replication cycle and for screening potential antiviral compounds. Flavonoids, a class of naturally occurring polyphenolic compounds, have been widely investigated for their potential antiviral properties against various viruses, including SARS-CoV-2. Many flavonoids have been reported to target key viral proteins, such as the main protease (Mpro or 3CLpro), which is essential for viral replication.

This document provides a detailed protocol for a Vero-E6 based SARS-CoV-2 replication assay intended for screening antiviral compounds. It also presents data on several flavonoids tested using this system and addresses the specific findings regarding Jaceidin triacetate.

Note on Jaceidin Triacetate

Initial high-throughput screening of a flavonoid library identified Jaceidin triacetate as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). However, in a subsequent Vero-E6-based assay to evaluate its effect on live virus replication, Jaceidin triacetate was found to be too toxic to the Vero-E6 cells for further analysis . Therefore, its specific antiviral activity in this system could not be determined, and it is not recommended for this application due to its cytotoxic profile.

Quantitative Data Summary for Other Flavonoids

While Jaceidin triacetate was unsuitable for the assay, other flavonoids were successfully evaluated. The following table summarizes the 50% inhibitory concentration (IC50) against SARS-CoV-2 replication and the 50% cytotoxic concentration (CC50) in Vero-E6 cells for selected compounds. The Selectivity Index (SI = CC50/IC50) is provided as a measure of the compound's therapeutic window.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target |

| PGHG | 4.9 | 15.6 | 3.2 | Mpro |

| Apigenin | 5.11 | 302 | 59.1 | Mpro |

| Baicalein | 0.9 | >100 | >111 | Mpro |

| Myricetin | 10.27 | >500 | >48.7 | Spike Protein |

| Quercetin | ~10 | 301.5 | ~30 | Mpro, Spike |

Note: Data is compiled from multiple studies for illustrative purposes. Specific values may vary based on experimental conditions.

Experimental Protocols

General Vero-E6 Based SARS-CoV-2 Replication Assay

This protocol describes a method to assess the ability of a test compound to inhibit SARS-CoV-2-induced cytopathic effect (CPE) or viral protein expression in Vero-E6 cells.

4.1.1 Materials and Reagents

-

Vero-E6 cells (ATCC CRL-1586)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020 or other relevant strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Test compounds (e.g., flavonoids) dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

MTT or CellTiter-Glo® reagent for cytotoxicity assay

-

4% Paraformaldehyde (PFA) for fixation

-

Primary antibody (e.g., anti-SARS-CoV Nucleocapsid antibody)

-

Secondary antibody, fluorescently labeled (e.g., Alexa Fluor 488)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

High-content imaging system or fluorescence microscope

4.1.2 Cell Culture and Plating

-

Culture Vero-E6 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh culture medium.

-

Seed the cells into 96-well plates at a density of 1.0 x 10⁴ to 2.0 x 10⁴ cells per well in 100 µL of medium.

-

Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

4.1.3 Compound Treatment and Viral Infection

-

Prepare serial dilutions of the test compounds in DMEM with 2% FBS. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

Remove the culture medium from the 96-well plates.

-

Add 50 µL of the diluted compounds to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Incubate for 1-2 hours at 37°C.

-

Dilute the SARS-CoV-2 stock in DMEM with 2% FBS to achieve a desired Multiplicity of Infection (MOI), typically 0.01 to 0.1.

-

Add 50 µL of the diluted virus to each well (except for the "cells only" and cytotoxicity plates), resulting in a final volume of 100 µL.

-

Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until significant CPE is observed in the "virus only" control wells.

4.1.4 Cytotoxicity Assay (Parallel Plate)

-

Prepare a separate 96-well plate with cells and compound dilutions as described in 4.1.2 and 4.1.3 but do not add the virus.

-

After the same incubation period as the infection plate, assess cell viability using a standard method like MTT or CellTiter-Glo® following the manufacturer's instructions.

-

Calculate the CC50 value from the dose-response curve.

4.1.5 Quantification of Viral Inhibition (Immunofluorescence)

-

After incubation, carefully remove the culture medium from the infection plate.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 30 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a viral protein (e.g., Nucleocapsid) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Image the plate using a high-content imager.

-

Analyze the images by quantifying the number of infected cells (fluorescent signal) relative to the total number of cells (DAPI signal).

-

Calculate the IC50 value from the dose-response curve of percent inhibition.

Visualizations

Experimental Workflow Diagram

SARS-CoV-2 Replication Cycle and Mpro Inhibition

Application Notes and Protocols for Jaceidin Triacetate in In Vitro Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin triacetate is a flavonoid derivative with recognized antioxidative properties that can influence cellular processes, including those co-opted by viruses for replication. While direct antiviral studies on Jaceidin triacetate are emerging, its classification as a flavonoid suggests potential interference with viral life cycles through various mechanisms. Flavonoids have been reported to inhibit viral entry, replication, and the translation of viral proteins. This document provides detailed protocols for evaluating the potential antiviral efficacy of Jaceidin triacetate in vitro, focusing on common assays used in virology.

Potential Mechanism of Action

Flavonoids can exert antiviral effects through multiple mechanisms, including the modulation of host signaling pathways essential for viral replication or direct interaction with viral proteins. Jaceidin triacetate, as a flavonoid, may inhibit viral replication by interfering with signaling pathways such as the JAK-STAT pathway, which is crucial in the innate immune response to viral infections, or by disrupting viral-host interactions necessary for viral entry and replication. Further studies are required to elucidate the specific mechanism of Jaceidin triacetate.

Data Presentation: Evaluating Antiviral Activity

The following tables provide a structured format for presenting quantitative data from in vitro antiviral assays of Jaceidin triacetate.

Table 1: Cytotoxicity of Jaceidin Triacetate

| Cell Line | Assay Method | Incubation Time (hrs) | CC₅₀ (µM) |

| Vero E6 | MTT Assay | 72 | |

| A549 | Neutral Red Uptake | 72 | |

| Huh-7 | CellTiter-Glo® | 72 |

CC₅₀: 50% cytotoxic concentration

Table 2: Antiviral Activity of Jaceidin Triacetate

| Virus | Cell Line | Assay | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Influenza A Virus (H1N1) | A549 | Plaque Reduction Assay | ||

| Dengue Virus (DENV-2) | Vero E6 | Virus Yield Reduction Assay | ||

| Hepatitis C Virus (HCV) | Huh-7 | Reporter Gene Assay |

IC₅₀: 50% inhibitory concentration

Experimental Protocols

Plaque Reduction Assay

This assay is a widely used method to determine the titer of infectious virus particles and to evaluate the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero E6, MDCK)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer

-

Jaceidin triacetate stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Overlay medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium)

-

Fixing solution (e.g., 10% formaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

-

Compound Preparation: Prepare serial dilutions of Jaceidin triacetate in culture medium.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with a viral dilution that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and wash the cells with PBS. Add the different concentrations of Jaceidin triacetate or a vehicle control to the respective wells.

-

Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).

-

Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and the fixing solution, and then stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each concentration of Jaceidin triacetate compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

-

Host cells

-

Cell culture medium

-

Virus stock

-

Jaceidin triacetate stock solution

-

96-well plates

-

Reagents for virus titration (e.g., for TCID₅₀ or plaque assay)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Jaceidin triacetate or a vehicle control.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting Progeny Virus: After incubation, collect the cell culture supernatant which contains the progeny virus. The cells can be subjected to freeze-thaw cycles to release intracellular virus particles.

-

Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment group using a suitable titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Calculation: Calculate the reduction in viral yield for each concentration of Jaceidin triacetate compared to the vehicle control. The IC₅₀ is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical modulation of the JAK-STAT pathway by Jaceidin triacetate.

Experimental Workflow Diagram

Caption: General workflow for in vitro antiviral testing of Jaceidin triacetate.

Application Note: Quantitative Analysis of Jaceidin Triacetate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Jaceidin triacetate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Jaceidin triacetate, a specialized flavonoid derivative, has garnered interest for its potential therapeutic properties, including antioxidative and anti-cancer activities. The described methodology, employing electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity for the accurate quantification of this compound. This document outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization to support research and drug development efforts.

Introduction

Jaceidin triacetate is a flavonoid derivative synthesized from naturally occurring flavonoids.[1] It has demonstrated significant biological activity, including the ability to disrupt cellular processes in malignant cells, leading to apoptosis or cell cycle arrest.[1] The mode of action is believed to involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.[1] Given its potential as a lead compound in oncology research, a robust and reliable analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS/MS is a powerful technique for the analysis of flavonoids due to its high sensitivity and specificity.[2] This protocol is designed to provide a comprehensive guide for the quantitative analysis of Jaceidin triacetate.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the related flavonoid, jaceosidin, in rat plasma.[3]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample) and vortex for 30 seconds.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 10-20% B, increase to 90-95% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following parameters are starting points and should be optimized for the specific instrument used.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 450°C |

| Cone Gas Flow | 50 - 150 L/h |

| Desolvation Gas Flow | 600 - 800 L/h |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Predicted MRM Transitions for Jaceidin Triacetate

Jaceidin triacetate has a molecular formula of C₂₄H₂₂O₁₁ and a molecular weight of 486.4 g/mol .[1][3][4][5] The fragmentation of acetylated flavonoids in tandem mass spectrometry is expected to involve the neutral loss of one or more acetic acid moieties (60 Da). The protonated molecule [M+H]⁺ will have an m/z of 487.4.

Table 1: Predicted MRM Transitions for Jaceidin Triacetate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss | Collision Energy (eV) |

| Jaceidin triacetate | 487.4 | 427.4 | Acetic Acid (60 Da) | Optimization Required |

| Jaceidin triacetate | 487.4 | 367.4 | 2 x Acetic Acid (120 Da) | Optimization Required |

| Jaceidin triacetate | 487.4 | 307.4 | 3 x Acetic Acid (180 Da) | Optimization Required |

| Jaceidin triacetate | 427.4 | 367.4 | Acetic Acid (60 Da) | Optimization Required |

| Jaceidin triacetate | 367.4 | 307.4 | Acetic Acid (60 Da) | Optimization Required |

Note: The selection of the final product ion for quantification should be based on experimental data, prioritizing the most intense and stable fragment.

Example Quantitative Data Structure

The following table is a template for presenting quantitative results, adapted from a study on a related flavonoid.[3]

Table 2: Calibration Curve and Quality Control Data (Example)

| Parameter | Value |

| Linear Range | 2.0 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Intra-assay Precision (CV%) | < 10% |

| Inter-assay Precision (CV%) | < 15% |

| Accuracy (RE%) | -10% to +10% |

| Recovery (%) | > 85% |

| Matrix Effect (%) | 90 - 110% |

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the analysis of Jaceidin triacetate is depicted below.

References

Application Notes and Protocols for High-Throughput Screening of Jaceidin Triacetate as a SARS-CoV-2 Mpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of Jaceidin triacetate as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. The following sections detail the screening workflow, experimental protocols, and data interpretation for evaluating Jaceidin triacetate and other flavonoids as potential Mpro inhibitors.

Mechanism of Action: Mpro Inhibition

The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites. This proteolytic processing is essential for the maturation of non-structural proteins that form the viral replication and transcription complex. Inhibition of Mpro blocks this process, thereby halting viral replication. Jaceidin triacetate, a flavonoid, has been identified as an inhibitor of Mpro, likely through non-covalent interactions within the enzyme's substrate-binding pocket.

Data Presentation: Mpro Inhibitory Activity

High-throughput screening campaigns have identified several flavonoids with inhibitory activity against SARS-CoV-2 Mpro. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Jaceidin triacetate has demonstrated inhibitory activity comparable to or better than other known flavonoid inhibitors of Mpro.

| Compound | Type | Mpro IC50 (µM) | Notes |

| Jaceidin triacetate | Flavonoid | ~5 | Identified through screening of a flavonoid library; shows potent Mpro inhibition.[1] |

| PGHG | Flavonoid | ~5 | Identified alongside Jaceidin triacetate with comparable activity.[1] |

| Baicalein | Flavonoid | ~10 | A known flavonoid Mpro inhibitor often used as a reference compound.[1] |

| Myricetin | Flavonoid | ~15 | Another reference flavonoid inhibitor of Mpro.[1] |

| GC-376 | Peptidomimetic | 5.13 ± 0.41 | A known potent, broad-spectrum coronavirus Mpro inhibitor used as a positive control.[2] |

Experimental Protocols

High-throughput screening for Mpro inhibitors can be effectively conducted using fluorescence-based assays. Two common methods are the Fluorescence Resonance Energy Transfer (FRET) assay and the Fluorescence Polarization (FP) assay.

High-Throughput Screening Workflow

The overall workflow for identifying and validating Mpro inhibitors from a compound library involves a multi-stage process, starting with a primary screen to identify initial hits, followed by secondary and confirmatory assays to eliminate false positives and determine potency.

Protocol 1: FRET-Based High-Throughput Screening Assay

This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3.

-

SARS-CoV-2 Mpro: Recombinant, purified enzyme.

-

FRET Substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans. The arrow indicates the cleavage site.

-

Test Compounds: Jaceidin triacetate and other library compounds dissolved in DMSO.

-

Positive Control: GC-376 or another known Mpro inhibitor.

-

Negative Control: DMSO.

-

Plates: Black, low-volume 384-well assay plates.

-

Plate Reader: Capable of fluorescence intensity measurement (Excitation: 340 nm, Emission: 490 nm).

Procedure:

-

Compound Plating: Dispense 100 nL of test compounds (e.g., at 10 mM in DMSO) into the assay plates. For controls, dispense DMSO (negative control) and GC-376 (positive control).

-

Enzyme Addition: Add 5 µL of Mpro solution (e.g., 80 nM in assay buffer) to all wells except for the blank controls. The final enzyme concentration will be 40 nM.

-

Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow compounds to bind to the enzyme.

-

Substrate Addition: Add 5 µL of FRET substrate solution (e.g., 40 µM in assay buffer) to all wells to initiate the enzymatic reaction. The final substrate concentration will be 20 µM.

-

Kinetic Reading: Immediately place the plates in a fluorescence plate reader and measure the fluorescence intensity every 60 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each compound: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))

-

Identify "hits" as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

-

Protocol 2: Fluorescence Polarization (FP)-Based High-Throughput Screening Assay

This assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon cleavage by Mpro. The small, cleaved product tumbles faster in solution, leading to a decrease in fluorescence polarization.

Materials:

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT.

-

SARS-CoV-2 Mpro: Recombinant, purified enzyme.

-

FP Probe: A fluorescently labeled peptide substrate (e.g., FITC-AVLQSGFRKK-Biotin).

-

Avidin: To bind the biotinylated probe and increase its molecular weight.

-

Test Compounds: Jaceidin triacetate and other library compounds dissolved in DMSO.

-

Positive Control: A known Mpro inhibitor.

-

Negative Control: DMSO.

-

Plates: Black, 384-well assay plates.

-

Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

-

Compound and Enzyme Incubation: In each well, mix 1 µL of the test compound with 29 µL of Mpro solution (e.g., 0.4 µM). Incubate for 30 minutes at room temperature.[3]

-

Probe Addition: Add 20 µL of the FP probe solution (e.g., 60 nM) and incubate for an additional 20 minutes at room temperature.[3]

-

Reaction Quenching and Signal Enhancement: Add 10 µL of avidin solution (e.g., 0.3 µM) to stop the reaction and enhance the polarization signal of the uncleaved probe. Incubate for 5 minutes.[3]

-

Measurement: Measure the millipolarization (mP) value in a plate reader.

-

Data Analysis:

-

A lower mP value indicates Mpro activity (cleavage of the probe).

-

A higher mP value indicates inhibition of Mpro.

-

Calculate percent inhibition based on the mP values of the controls.

-

Identify hits that show a significant increase in mP value compared to the negative control.

-

Protocol 3: IC50 Determination

For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine their potency (IC50).

Procedure:

-

Serial Dilution: Create a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Assay Performance: Perform the FRET or FP assay as described above, using the different concentrations of the compound.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

Jaceidin triacetate has been identified as a promising natural product inhibitor of SARS-CoV-2 Mpro. The protocols outlined above provide a robust framework for the high-throughput screening and characterization of Jaceidin triacetate and other potential Mpro inhibitors. These assays are essential tools for academic and industrial researchers working on the discovery and development of novel antiviral therapeutics to combat current and future coronavirus threats.

References

Jaceidin Triacetate: Application Notes for Protein-Ligand Binding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Jaceidin triacetate, a flavonoid derivative, for studying protein-ligand binding interactions. This document includes available quantitative data, hypothesized signaling pathway interactions based on closely related compounds, and detailed protocols for experimental validation.

Introduction

Jaceidin triacetate is a specialized flavonoid derivative synthesized from naturally occurring flavonoids.[1] As a member of the flavonoid class, it is investigated for its potential therapeutic properties, including anticancer and antiviral activities.[1] The biological activity of flavonoids is often attributed to their ability to interact with and modulate the function of various proteins, making them valuable tools for studying protein-ligand binding and for drug discovery. This document outlines the current knowledge on Jaceidin triacetate and provides protocols to facilitate further research into its mechanism of action.

Quantitative Data

Currently, specific quantitative binding data for Jaceidin triacetate is limited in the publicly available literature. The following table summarizes the known inhibitory concentration.

| Target Protein | Assay Type | Parameter | Value | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Enzyme Inhibition Assay | IC50 | 11.9 μM | --INVALID-LINK-- |

Hypothesized Signaling Pathway Interactions

Direct studies on the signaling pathways modulated by Jaceidin triacetate are not yet available. However, extensive research on the structurally similar flavonoid, Jaceosidin , provides valuable insights into potential mechanisms of action. It is hypothesized that Jaceidin triacetate may engage similar cellular signaling cascades. Jaceosidin has been shown to exert its anticancer effects by modulating several key pathways, often in a manner dependent on the generation of reactive oxygen species (ROS).[2][3][4]

MAPK/NF-κB Signaling Pathway

Many flavonoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammation and cancer.[5][6][7][8] Jaceosidin has been specifically shown to influence these pathways.[2][3][4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Jaceosidin has been reported to inhibit this pathway.[2][3][4]

Experimental Protocols

While specific protocols for Jaceidin triacetate are not available, the following are detailed, generalized methodologies for studying the interaction of flavonoids with target proteins.

Protocol 1: Fluorescence Spectroscopy for Binding Affinity Determination

This protocol describes the use of fluorescence quenching to determine the binding constant (Ka) and the number of binding sites (n) for the interaction between Jaceidin triacetate and a target protein.

Materials:

-

Jaceidin triacetate stock solution (e.g., 1 mM in DMSO)

-

Purified target protein solution (e.g., 1 μM in PBS, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Set the fluorometer's excitation wavelength to 280 nm (to excite tryptophan residues in the protein) and the emission wavelength range to 300-400 nm.

-

Sample Preparation:

-

In a quartz cuvette, add 2 mL of the 1 μM target protein solution.

-

Allow the solution to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

-

Titration:

-

Record the fluorescence spectrum of the protein solution alone.

-

Make sequential additions of the Jaceidin triacetate stock solution (e.g., 2 μL aliquots) to the protein solution.

-

After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

-

Continue the titration until the fluorescence intensity shows no further significant changes.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect caused by the absorbance of Jaceidin triacetate.

-

Use the Stern-Volmer equation to analyze the quenching mechanism.

-

Plot log[(F0 - F)/F] versus log[Q] (where F0 is the initial fluorescence, F is the fluorescence at a given quencher concentration, and [Q] is the concentration of Jaceidin triacetate) to determine the binding constant (Ka) and the number of binding sites (n) from the intercept and slope, respectively.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka).

Materials:

-

Jaceidin triacetate solution (e.g., 100 μM in PBS with 1% DMSO)

-

Purified target protein solution (e.g., 10 μM in PBS with 1% DMSO)

-

Isothermal titration calorimeter

-

Degasser

Procedure:

-

Sample Preparation:

-

Prepare the Jaceidin triacetate and target protein solutions in the same buffer to minimize heat of dilution effects.

-

Thoroughly degas both solutions before use.

-

-

Instrument Setup:

-

Set the desired experimental temperature (e.g., 25°C).

-

Fill the sample cell with the target protein solution.

-

Fill the injection syringe with the Jaceidin triacetate solution.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 μL) to account for initial mixing effects, and discard this data point during analysis.

-

Perform a series of injections (e.g., 20-30 injections of 2 μL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Materials:

-

Cell line expressing the target protein

-

Jaceidin triacetate

-

Cell culture medium and reagents

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR thermocycler or heating blocks

-

Western blotting or ELISA reagents

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of Jaceidin triacetate or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Include an unheated control.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

-

-

Protein Quantification:

-

Collect the supernatant.

-

Analyze the amount of soluble target protein in each sample using Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Jaceidin triacetate indicates target engagement.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the protein-ligand interactions of Jaceidin triacetate.

References